molecular formula C21H16N4O4S2 B14920881 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

Cat. No.: B14920881
M. Wt: 452.5 g/mol
InChI Key: TWOMOFXAJYRZSA-SSDVNMTOSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety, a furyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Synthesis of Furyl Group: The furyl group can be synthesized via the reaction of furfural with appropriate reagents.

    Hydrazide Formation: The hydrazide linkage is formed by reacting hydrazine with an acyl chloride or ester.

    Final Coupling: The final step involves coupling the benzothiazole moiety with the furyl group through a condensation reaction, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions can target the nitro group in the furyl moiety, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazide linkage.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals, particularly in oncology and infectious diseases.

Industry

    Dyes and Pigments: Use in the synthesis of dyes and pigments due to its chromophoric groups.

    Polymer Additives: Potential use as an additive in polymer chemistry to enhance material properties.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE depends on its application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. As a catalyst, it may facilitate electron transfer reactions through its sulfur and nitrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-METHYLPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE: Similar structure but lacks the nitro group.

    2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE: Similar structure but lacks the methyl group.

Uniqueness

The presence of both the nitro and methyl groups in the furyl moiety makes 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE unique, potentially enhancing its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H16N4O4S2

Molecular Weight

452.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C21H16N4O4S2/c1-13-6-8-15(17(10-13)25(27)28)18-9-7-14(29-18)11-22-24-20(26)12-30-21-23-16-4-2-3-5-19(16)31-21/h2-11H,12H2,1H3,(H,24,26)/b22-11+

InChI Key

TWOMOFXAJYRZSA-SSDVNMTOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3)[N+](=O)[O-]

Origin of Product

United States

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